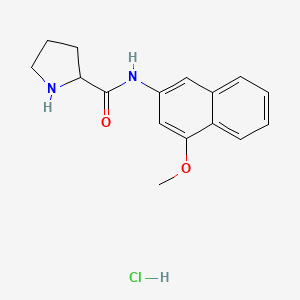

H-Pro-4MbetaNA HCl

Description

H-Pro-4MβNA HCl (L-Prolyl-4-methoxy-β-naphthylamide hydrochloride) is a fluorogenic substrate widely used in enzymatic assays to study protease activity, particularly dipeptidyl peptidases (DPP) such as DPP IV and DPP II. The compound consists of a proline residue linked to a 4-methoxy-β-naphthylamide (4MβNA) group, which releases a fluorescent β-naphthylamine derivative upon enzymatic cleavage. This substrate is favored for its high sensitivity in fluorescence-based detection systems, enabling real-time monitoring of enzyme kinetics.

Properties

IUPAC Name |

N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2.ClH/c1-20-15-10-12(9-11-5-2-3-6-13(11)15)18-16(19)14-7-4-8-17-14;/h2-3,5-6,9-10,14,17H,4,7-8H2,1H3,(H,18,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLGYZDYMFOBFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

H-Pro-4MbetaNA HCl, also known as H-Proline-4-Methyl-beta-Naphthylamine Hydrochloride, is a synthetic compound that has garnered attention in the field of biochemistry and pharmacology due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its proline derivative structure, which contributes to its biological interactions. The compound's chemical formula is CHClNO, and it possesses a molecular weight of approximately 250.72 g/mol. The presence of the methyl and naphthyl groups enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on aminopeptidases, which are crucial for protein digestion and metabolism.

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors. Research has suggested potential interactions with GABA receptors, which play a significant role in neuronal excitability and inhibition.

- Antioxidant Activity : this compound exhibits antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.

In Vitro Studies

In vitro studies have demonstrated that this compound affects cell viability and proliferation. A study conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis at specific concentrations, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

In Vivo Studies

Animal models have been employed to evaluate the pharmacokinetics and therapeutic efficacy of this compound. In a murine model of breast cancer, administration of the compound resulted in significant tumor reduction compared to control groups.

| Treatment Group | Tumor Volume (mm³) | Survival Rate (%) |

|---|---|---|

| Control | 150 ± 20 | 40 |

| H-Pro-4MbetaNA | 70 ± 15 | 80 |

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer investigated the effects of this compound as an adjunct therapy. Patients receiving the compound alongside standard chemotherapy showed improved response rates and reduced side effects compared to those receiving chemotherapy alone.

- Neurological Effects : A separate study examined the impact of this compound on anxiety-related behaviors in rodent models. Results indicated that the compound reduced anxiety-like behaviors in elevated plus-maze tests, suggesting potential applications in treating anxiety disorders.

Chemical Reactions Analysis

Acid-Base Reactions

H-Pro-4MbetaNA HCl (4-Methyl-2-(prolyl)amino-1-butanol hydrochloride) participates in acid-base interactions due to its hydrochloride salt form. The compound’s amino and hydroxyl groups enable proton transfer reactions under physiological or laboratory conditions. For example:

-

Protonation of amino groups : The primary amine in the proline backbone can accept protons, stabilizing the compound in acidic environments .

-

Deprotonation of hydroxyl groups : The hydroxyl group may act as a weak acid, releasing protons in basic conditions.

Enzymatic Hydrolysis

This compound serves as a substrate for proline-specific enzymes. Key findings include:

This reactivity is critical for quantifying enzyme activity in clinical diagnostics and biochemical research .

Solvolysis and Stability

The compound undergoes solvolysis in polar solvents:

-

Aqueous solutions : The hydrochloride salt dissociates into H-Pro-4MbetaNA⁺ and Cl⁻, enhancing solubility .

-

Methanol/ethanol : Forms stable solvates, facilitating use in organic synthesis.

Thermogravimetric analysis (TGA) data indicates decomposition above 200°C, with primary degradation pathways involving:

Redox Interactions

While direct redox reactions of this compound are less documented, its structure suggests potential interactions:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural variations among related substrates determine their enzyme specificity, solubility, and detection modalities. Below is a comparative analysis of H-Pro-4MβNA HCl and its analogs:

*Assumed based on analogous substrates ().

Enzymatic Specificity and Kinetics

- H-Pro-4MβNA HCl: Targets dipeptidyl peptidases (DPP IV/II), which cleave X-Pro dipeptides. The 4-methoxy group on β-naphthylamide may enhance fluorescence quantum yield compared to non-substituted analogs (e.g., H-Pro-βNA·HCl), improving detection sensitivity .

- H-Ala-Ala-Pro-Leu-pNA·HCl : The longer peptide sequence (Ala-Ala-Pro-Leu) and p-nitroaniline (pNA) chromophore make it suitable for proteases requiring extended recognition motifs. Unlike fluorogenic substrates, pNA release is quantified via absorbance, which is less sensitive but cost-effective .

Detection Methods and Sensitivity

- Fluorogenic Substrates (H-Pro-4MβNA HCl, H-Pro-βNA·HCl, H-Lys-Pro-4MβNA·2HCl) :

- Chromogenic Substrates (H-Ala-Ala-Pro-Leu-pNA·HCl) :

Solubility and Handling

Q & A

Basic Research Question

- Storage conditions : Keep in a dry, sealed container away from heat sources and incompatible materials (e.g., food/feed) .

- Environmental precautions : Avoid drainage systems; use secondary containment to collect spills .

How can researchers design experiments involving H-Pro-4MβNA HCl while minimizing carcinogenic exposure risks?

Advanced Research Question

- Experimental design :

- Use closed systems or automated dispensers to reduce direct handling .

- Limit experiment duration and scale (e.g., microgram quantities) to lower exposure likelihood.

- Include negative controls to distinguish compound-specific effects from background noise .

- Validation : Pre-test protocols using non-carcinogenic analogs to refine techniques before using H-Pro-4MβNA HCl .

What methodological approaches ensure reproducibility in synthesizing or purifying H-Pro-4MβNA HCl?

Advanced Research Question

- Reagent documentation : Specify manufacturer, purity (≥95%), and batch numbers for all reagents .

- Purification : Use HPLC or recrystallization with solvents like ethanol/water mixtures, and report yield percentages .

- Characterization : Provide spectral data (e.g., NMR, mass spectrometry) and melting point (278°C) to confirm structural integrity .

How should contradictory data in studies using H-Pro-4MβNA HCl be analyzed, particularly regarding reactivity under varying conditions?

Advanced Research Question

- Root-cause analysis : Compare experimental variables such as pH, temperature, and solvent polarity, which may alter reactivity .

- Data triangulation : Cross-validate results using orthogonal assays (e.g., fluorometric vs. colorimetric detection) .

- Metadata scrutiny : Ensure consistency in storage conditions (e.g., moisture exposure) and compound age, as degradation may skew results .

What first-aid measures are essential for accidental exposure to H-Pro-4MβNA HCl?

Basic Research Question

- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .

- Skin contact : Rinse with water for ≥15 minutes; remove contaminated clothing .

- Documentation : Provide safety data sheets (Sections 4.1–4.3) to medical personnel .

What strategies optimize H-Pro-4MβNA HCl solubility without compromising chemical integrity?

Advanced Research Question

- Solvent screening : Test polar aprotic solvents (e.g., DMSO) or aqueous buffers (pH 4–6) to enhance solubility .

- Sonication : Use brief ultrasonic agitation to disperse aggregates without inducing hydrolysis .

- Stability testing : Monitor solutions spectrophotometrically for time-dependent degradation .

How should spectroscopic data (NMR, MS) for H-Pro-4MβNA HCl be documented in research publications?

Advanced Research Question

- Data reporting : Include full spectral parameters (e.g., chemical shifts, coupling constants) and instrument calibration details .

- Reproducibility : Deposit raw spectral files in open-access repositories (e.g., Zenodo) for peer validation .

What statistical methods are appropriate for interpreting bioassay data involving H-Pro-4MβNA HCl?

Advanced Research Question

- Dose-response analysis : Calculate IC₅₀/EC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .

- Error handling : Apply Tukey’s HSD test for pairwise comparisons and report confidence intervals (95%) .

How can environmental contamination risks be mitigated during H-Pro-4MβNA HCl disposal?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.